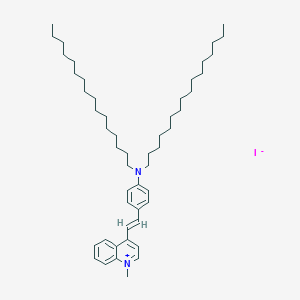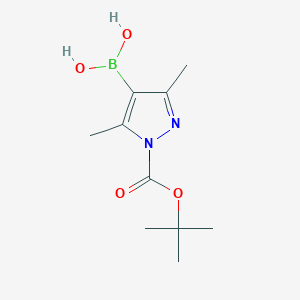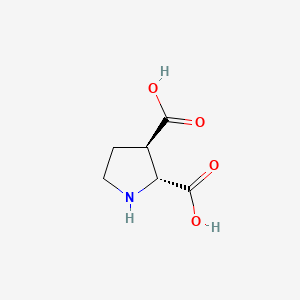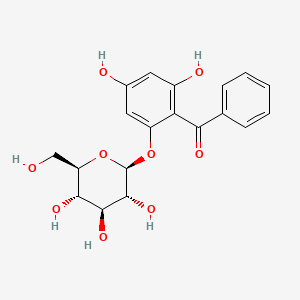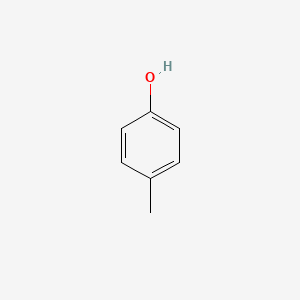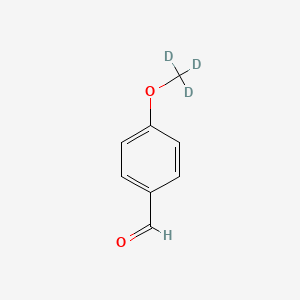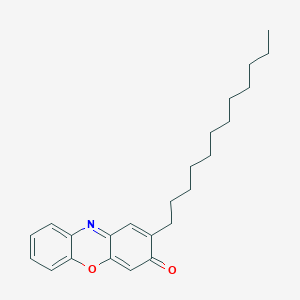![molecular formula C29H22N2O10S B1147796 5-FEX, SE [Fluorescein-5-EX, succinimidyl ester] CAS No. 123761-26-2](/img/no-structure.png)
5-FEX, SE [Fluorescein-5-EX, succinimidyl ester]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-FEX, SE [Fluorescein-5-EX, succinimidyl ester] is a hydrophilic amine-reactive fluorescent probe. It has a molecular formula of C29H22N2O10S and a molecular weight of 590.56 .
Chemical Reactions Analysis
5-FEX, SE [Fluorescein-5-EX, succinimidyl ester] is known to react with primary amines, particularly in the side chains of lysine residues . This makes it useful for labeling antibodies and other proteins .Physical And Chemical Properties Analysis
5-FEX, SE [Fluorescein-5-EX, succinimidyl ester] is a powder that is soluble in DMSO or DMF . It has a molecular weight of 590.56 and an excitation maximum of 70.0-82.0 at 488-494 nm .Scientific Research Applications
1. Enhancing Amino Acid Analysis
5-Carboxyfluorescein succinimidyl ester (CFSE) significantly improves amino acid analysis. It can derivatize amino acids at nanomolar concentrations, offering a 1000-fold improvement in sensitivity compared to fluorescein isothiocyanate (FITC). This feature makes CFSE a practical probe for quantifying neurotransmitters in microdialysates (Lau et al., 1998).
2. Labeling Proteins for Biological Applications
Novel chlorinated fluoresceins, such as 2',4',5',7'-tetrachloro-6-(5-carboxypentyl)-4,7-dichlorofluorescein succinimidyl ester, have been synthesized as fluorescent probes for protein labeling. These probes demonstrate strong fluorescence, high photostability, and good biocompatibility, making them suitable for applications like immunofluorescence histochemistry (Wu et al., 2009).
3. Monitoring Cell Proliferation
CFSE, a derivative of fluorescein diacetate, is effective in cell proliferation studies. It accumulates only in live cells with intact membranes and active esterases. This property allows for precise tracking of in vitro or in vivo cell proliferation, making it a valuable tool in various experimental designs (Rohrer et al., 2011).
4. Lymphocyte Proliferation Analysis
CFSE is a popular method for monitoring lymphocyte division. It labels cells with high fluorescent intensity and low toxicity, compatible with multi-color flow cytometry. This technique is ideal for assessing up to 8 cell divisions in vitro and in vivo studies (Quah & Parish, 2010).
5. Intracellular pH Measurement in Bacteria
A novel method employing 5- (and 6-)carboxyfluorescein succinimidyl ester (cFSE) has been developed for determining the intracellular pH of bacteria. The method is accurate and reduces problems related to the efflux of fluorescent probes during measurements, enhancing its applicability in studying bacterial response under stress conditions (Breeuwer et al., 1996).
properties
CAS RN |
123761-26-2 |
|---|---|
Product Name |
5-FEX, SE [Fluorescein-5-EX, succinimidyl ester] |
Molecular Formula |
C29H22N2O10S |
Molecular Weight |
590.56 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tetrakis[N-phthaloyl-(S)-phenylalaninato]dirhodium Ethyl Acetate Adduct](/img/structure/B1147714.png)
